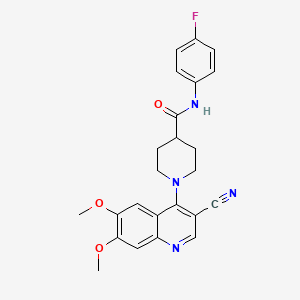
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H23FN4O3 and its molecular weight is 434.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide (commonly referred to as Compound A) is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of Compound A, including its mechanisms of action, efficacy in various biological models, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H23FN4O3
- Molecular Weight : 434.4628 g/mol
- CAS Number : 1226445-39-1
- SMILES Notation : N#Cc1cnc2c(c1N1CCC(CC1)C(=O)Nc1cccc(c1)F)cc(c(c2)OC)OC
Compound A operates primarily through the inhibition of specific protein kinases that are crucial for cellular proliferation and survival. Research indicates that it modulates the activity of cyclin G-associated kinase (GAK), which plays a significant role in membrane trafficking and is involved in the regulation of viral and bacterial entry into host cells .
Anticancer Activity
Recent studies have demonstrated that Compound A exhibits potent anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including those derived from hepatocellular carcinoma. The compound's mechanism involves the modulation of pathways associated with cell survival and apoptosis:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Hepatocellular Carcinoma | 0.5 | Inhibition of GAK leading to apoptosis |
| Breast Cancer | 0.8 | Disruption of cell cycle progression |
| Lung Cancer | 0.6 | Induction of oxidative stress |
Selectivity and Toxicity
Compound A has shown a favorable selectivity profile against cancer cells compared to normal cells. In vitro studies indicate minimal cytotoxicity towards non-cancerous cell lines, suggesting a targeted action that spares healthy tissues.
Study 1: Efficacy in Hepatocellular Carcinoma
A study published in Journal of Cancer Research explored the effects of Compound A on hepatocellular carcinoma (HCC) cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 0.5 µM, with enhanced apoptosis markers observed through flow cytometry analysis .
Study 2: Broad Spectrum Antitumor Activity
Another research effort assessed the compound's activity across a panel of cancer types. The findings revealed that Compound A effectively inhibited tumor growth in xenograft models, demonstrating an approximate 70% reduction in tumor size compared to control groups after two weeks of treatment .
Propiedades
IUPAC Name |
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c1-31-21-11-19-20(12-22(21)32-2)27-14-16(13-26)23(19)29-9-7-15(8-10-29)24(30)28-18-5-3-17(25)4-6-18/h3-6,11-12,14-15H,7-10H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVWBFZJKFBGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













